molecular formula C20H24O4 B5226185 1,3-Dimethoxy-2-[3-(2-prop-2-enylphenoxy)propoxy]benzene

1,3-Dimethoxy-2-[3-(2-prop-2-enylphenoxy)propoxy]benzene

Cat. No.: B5226185
M. Wt: 328.4 g/mol
InChI Key: RTIYPZDTMHVILY-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-[3-(2-prop-2-enylphenoxy)propoxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with methoxy groups and a propoxy chain linked to an allylphenoxy group

Properties

IUPAC Name

1,3-dimethoxy-2-[3-(2-prop-2-enylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-4-9-16-10-5-6-11-17(16)23-14-8-15-24-20-18(21-2)12-7-13-19(20)22-3/h4-7,10-13H,1,8-9,14-15H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIYPZDTMHVILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC=C2CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-[3-(2-prop-2-enylphenoxy)propoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with 1,3-dimethoxybenzene, which undergoes electrophilic aromatic substitution to introduce the propoxy group. The allylphenoxy group is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-[3-(2-prop-2-enylphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The allyl group can be reduced to form a propyl group.

    Substitution: The benzene ring can undergo further electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of propyl-substituted derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Dimethoxy-2-[3-(2-prop-2-enylphenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-[3-(2-prop-2-enylphenoxy)propoxy]benzene involves its interaction with various molecular targets. The methoxy and allyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The benzene ring provides a stable aromatic core that can interact with π-electron systems in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: A simpler compound with only methoxy groups on the benzene ring.

    2-Allylphenol: Contains an allyl group attached to a phenol ring.

    1,3-Dimethoxy-2-propylbenzene: Similar structure but lacks the allylphenoxy group.

Uniqueness

1,3-Dimethoxy-2-[3-(2-prop-2-enylphenoxy)propoxy]benzene is unique due to the combination of methoxy, propoxy, and allylphenoxy groups, which confer distinct chemical and physical properties

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